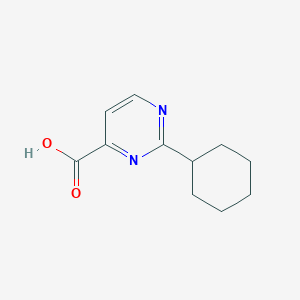
2-Cyclohexylpyrimidine-4-carboxylic acid
Vue d'ensemble
Description
2-Cyclohexylpyrimidine-4-carboxylic acid (CPCA) is a synthetic organic compound used in research laboratories to study its various biochemical and physiological effects. CPCA is a white crystalline solid and is soluble in water, acetone, and ethanol. It is a relatively new compound, first synthesized in the early 2000s. CPCA has been used in research studies to study its effects on the body and its potential applications in medicine and science.
Applications De Recherche Scientifique
Supramolecular Architectures
Cyclohexane carboxylic acids, similar in structural motifs to cyclohexylpyrimidine carboxylic acids, have been studied for their ability to form supramolecular architectures with organic bases. These studies reveal the potential of such compounds in forming diverse molecular structures through co-crystallization, showcasing their applicability in material science and molecular engineering (Shan, Bond, & Jones, 2003).
Synthesis of Bioactive Compounds
Research on carbocyclic and heterocyclic β-aminocarboxylic acids, which include cyclohexylpyrimidine derivatives, highlights their importance in synthesizing pharmacologically relevant compounds. These derivatives serve as precursors for various bioactive molecules, indicating their utility in drug discovery and medicinal chemistry (Kiss & Fülöp, 2014).
Antiviral and Antimicrobial Activities
The development of inhibitors for viral enzymes, such as the hepatitis C virus (HCV) NS5B polymerase, has involved compounds structurally related to "2-Cyclohexylpyrimidine-4-carboxylic acid." These studies provide insights into the design and optimization of novel antiviral agents (Stansfield et al., 2004).
Medicinal Chemistry and Biological Sciences
The synthesis of cyclohexylamino and arylimidazo derivatives demonstrates the versatility of cyclohexyl-based compounds in medicinal chemistry. These efforts underscore the potential of cyclohexylpyrimidine carboxylic acids in creating new materials with applications in biological sciences (Marandi, 2018).
Molecular Structures and Interaction Studies
The study of cyclohexanetricarboxylic acid with various bases reveals the intricate hydrogen bonding and molecular interactions possible with cyclohexyl-based compounds. These findings could inform the design of "2-Cyclohexylpyrimidine-4-carboxylic acid" derivatives for specific molecular recognition and interaction purposes (Bhogala & Nangia, 2003).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, playing crucial roles in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives, in general, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 2-Cyclohexylpyrimidine-4-carboxylic acid with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyrimidine derivatives can influence a variety of biochemical pathways depending on their specific targets . The downstream effects of these interactions would be dependent on the specific role of the target within the cell.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The effects would be dependent on the specific targets of the compound and the biochemical pathways they are involved in .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclohexylpyrimidine-4-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
2-cyclohexylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJZDRRLMSXTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylpyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)



![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)
![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)
![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)
![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)